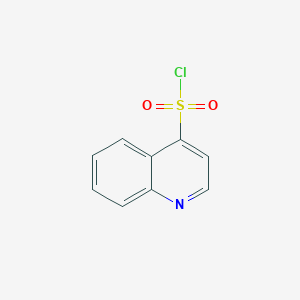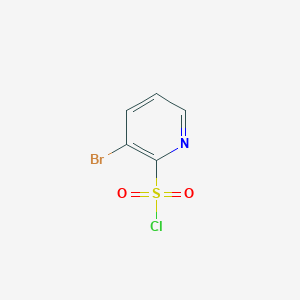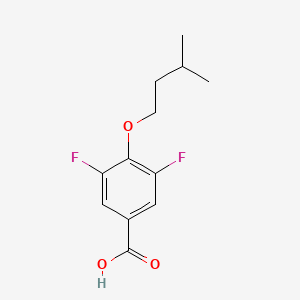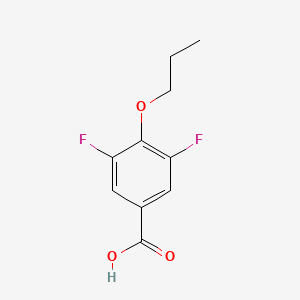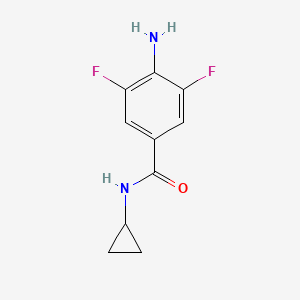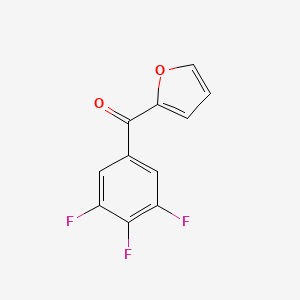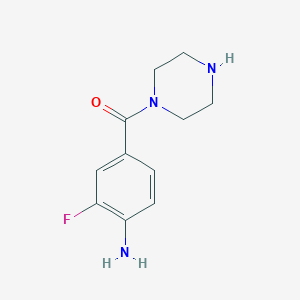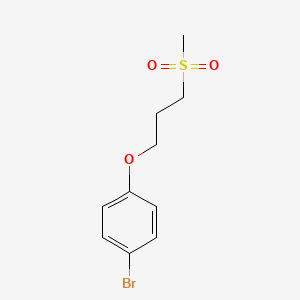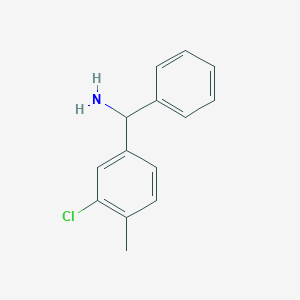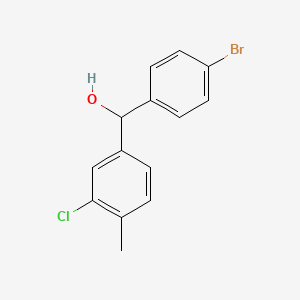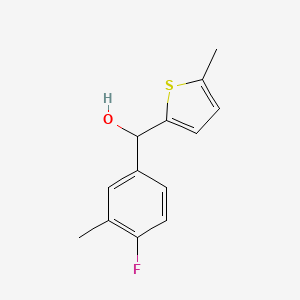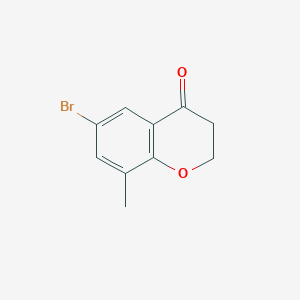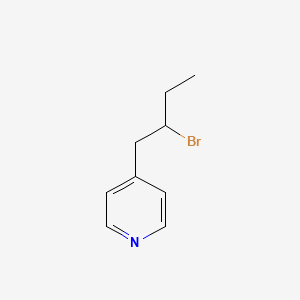
4-(2-Bromobutyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromobutyl)pyridine is an organic compound with the molecular formula C9H12BrN It is a derivative of pyridine, where a 2-bromobutyl group is attached to the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromobutyl)pyridine typically involves the reaction of pyridine with 2-bromobutane under specific conditions. One common method is the nucleophilic substitution reaction, where pyridine acts as a nucleophile and 2-bromobutane as an electrophile. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(2-Bromobutyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of butylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, or methoxy derivatives of pyridine.
Oxidation: Products include pyridine carboxylic acids or pyridine N-oxides.
Reduction: The major product is butylpyridine.
科学研究应用
4-(2-Bromobutyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to study the interactions of pyridine derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-Bromobutyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, further modulating its activity.
相似化合物的比较
Similar Compounds
2-Bromopyridine: Another brominated pyridine derivative, but with the bromine atom at the second position.
3-Bromopyridine: Similar to 2-bromopyridine, but with the bromine atom at the third position.
4-Bromopyridine: The bromine atom is directly attached to the pyridine ring without the butyl group.
Uniqueness
4-(2-Bromobutyl)pyridine is unique due to the presence of the 2-bromobutyl group, which imparts distinct reactivity and properties compared to other bromopyridine derivatives. This structural feature allows for a wider range of chemical transformations and applications, making it a versatile compound in organic synthesis and research.
属性
IUPAC Name |
4-(2-bromobutyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(10)7-8-3-5-11-6-4-8/h3-6,9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYWQEVKAXMLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=NC=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
